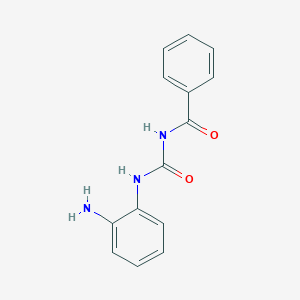![molecular formula C21H17N B282108 7-Ethyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282108.png)
7-Ethyl-4,5-dihydroindeno[1,7-bc]acridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethyl-4,5-dihydroindeno[1,7-bc]acridine is a synthetic organic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound is also known as EI and is a member of the acridine family of compounds.
Mécanisme D'action
The exact mechanism of action of 7-Ethyl-4,5-dihydroindeno[1,7-bc]acridine is still under investigation. However, it has been suggested that its antitumor activity is due to its ability to inhibit the growth and proliferation of cancer cells by inducing apoptosis. It has also been shown to have antibacterial and antifungal activity by disrupting the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects
Studies have shown that 7-Ethyl-4,5-dihydroindeno[1,7-bc]acridine exhibits low toxicity and has no significant adverse effects on the body. It has been shown to have a low binding affinity for human serum albumin, indicating that it has a low potential for protein binding. Additionally, it has been shown to have a low potential for drug-drug interactions, making it a safe compound for use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 7-Ethyl-4,5-dihydroindeno[1,7-bc]acridine is its low toxicity and potential for use in various scientific fields. Its unique chemical structure also makes it a potential candidate for use in optoelectronic devices. However, its limited solubility in water can make it challenging to work with in certain experiments.
Orientations Futures
There are many potential future directions for the use of 7-Ethyl-4,5-dihydroindeno[1,7-bc]acridine in scientific research. Some of these include:
1. Development of new antitumor drugs based on its chemical structure
2. Investigation of its potential use in the treatment of bacterial and fungal infections
3. Exploration of its potential use in optoelectronic devices
4. Investigation of its potential use in the development of new materials for various applications
5. Investigation of its potential use in the development of new sensors and biosensors
6. Exploration of its potential use in the field of nanotechnology
7. Investigation of its potential use in the development of new imaging agents for medical applications.
In conclusion, 7-Ethyl-4,5-dihydroindeno[1,7-bc]acridine is a unique and versatile compound that has potential applications in various scientific fields. Its low toxicity and potential for use in optoelectronic devices make it an attractive candidate for further research and development. Future research should focus on exploring its potential use in various applications and developing new compounds based on its chemical structure.
Méthodes De Synthèse
The synthesis of 7-Ethyl-4,5-dihydroindeno[1,7-bc]acridine involves a multi-step process that includes the condensation of 2-naphthol and ethyl acetoacetate, followed by cyclization and reduction reactions. This method has been optimized to produce high yields of pure 7-Ethyl-4,5-dihydroindeno[1,7-bc]acridine, making it an efficient and cost-effective method for its production.
Applications De Recherche Scientifique
7-Ethyl-4,5-dihydroindeno[1,7-bc]acridine has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit antitumor, antibacterial, and antifungal activity. Its unique chemical structure also makes it a potential candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Propriétés
Formule moléculaire |
C21H17N |
|---|---|
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
10-ethyl-3-azapentacyclo[11.6.1.02,11.04,9.016,20]icosa-1(19),2,4,6,8,10,12,16(20),17-nonaene |
InChI |
InChI=1S/C21H17N/c1-2-15-16-7-3-4-9-19(16)22-21-17-8-5-6-13-10-11-14(20(13)17)12-18(15)21/h3-9,12H,2,10-11H2,1H3 |
Clé InChI |
ZYISUSMJKFKVPO-UHFFFAOYSA-N |
SMILES |
CCC1=C2C=C3CCC4=CC=CC(=C43)C2=NC5=CC=CC=C51 |
SMILES canonique |
CCC1=C2C=C3CCC4=C3C(=CC=C4)C2=NC5=CC=CC=C51 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-(Benzyloxy)-2-methoxyphenyl]-3-[4-(benzyloxy)phenyl]-2-propen-1-one](/img/structure/B282029.png)







![4,5-Dihydrobenzo[k]acephenanthrylen-7-yl phenyl ether](/img/structure/B282046.png)
![methyl (1S,11R,12R)-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282047.png)
